Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic ether ester characterized by a unique bicyclic framework. The molecule features a spiro junction at the 1-oxaspiro[2.5]octane core, with methyl substituents at positions 4 and 6, and a carboxylate ester group at position 2. This compound has been of interest in synthetic organic chemistry and materials science due to its constrained spirocyclic architecture, which may influence stereoelectronic properties and stability .
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-7-4-5-11(8(2)6-7)9(14-11)10(12)13-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
GDMNOWZSYFUTAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C1)C)C(O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Spiroannulation via Epoxide Ring-Opening
Spiroannulation strategies employ epoxide intermediates derived from cyclohexenone precursors. For example, trimethylsulfoxonium iodide and potassium tert-butoxide generate an epoxide, which is subsequently reacted with methyl acrylate under basic conditions .
Key Steps:
-
Epoxidation:
-
Esterification: Transesterification with methanol under acidic conditions yields the methyl ester .
Gold-Catalyzed Tandem Cyclization
Gold(I)-catalyzed methods enable the formation of the spirocyclic core via a tandem cyclization-propiolate addition sequence. This method is effective for constructing the 1-oxaspiro[2.5]octane framework .
Optimized Protocol:
| Parameter | Value |
|---|---|
| Substrate | 4-Methylcyclohexanone |
| Catalyst | PPh₃AuCl (1 mol%) |
| Additives | In(OTf)₃, Cu(OTf)₂ (7.5 mol%) |
| Solvent | 1,2-Dichloroethane |
| Reaction Time | 90 hours |
| Workup | Aqueous extraction, Na₂SO₄ drying |
| Purification | Silica gel chromatography |
Industrial-Scale Synthesis
For large-scale production, continuous flow reactors are employed to enhance efficiency. A representative process includes:
-
Continuous Epoxidation:
-
Batch Esterification:
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Gold-Catalyzed | 37.9 | Moderate | High |
| Epoxide Ring-Opening | 65 | High | Moderate |
| Industrial Flow | 85 | Very High | Low |
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or other functional derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in the synthesis of complex organic molecules. The compound can participate in:
- Oxidation : Leading to the formation of carboxylic acids or ketones.
- Reduction : Resulting in the production of alcohols.
- Substitution Reactions : Yielding various substituted esters or other functional derivatives .
Research indicates that this compound may exhibit biological activity through interactions with biomolecules. Studies are ongoing to explore its potential therapeutic properties and mechanisms of action, particularly regarding:
- Enzyme Interactions : The spirocyclic structure may allow for unique interactions with enzymes, potentially influencing metabolic pathways.
- Neurotrophic Effects : Similar compounds have shown promise in enhancing neurite outgrowth, suggesting potential applications in treating neurodegenerative diseases .
Medicinal Chemistry
The compound is being investigated for its role as a precursor in drug synthesis and its potential therapeutic applications. Its unique structural features may confer distinct biological properties compared to other compounds, making it a candidate for drug discovery efforts.
Case Study 1: Synthesis and Reactivity
A study conducted on the synthesis of this compound demonstrated its utility as a reagent in organic synthesis. The researchers optimized reaction conditions to enhance yield and purity, showcasing the compound's versatility in forming various derivatives through oxidation and reduction reactions .
Case Study 2: Biological Evaluation
In another investigation, this compound was evaluated for its neurotrophic effects on neuronal cultures. The results indicated that similar compounds could enhance neurite outgrowth significantly, suggesting that this compound may hold therapeutic potential for neurological disorders .
Mechanism of Action
The mechanism of action of Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in unique ways, potentially leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
A closely related isomer, Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 78258-29-4), shares the same molecular formula (C₁₁H₁₈O₃, MW 198.26) but differs in the positions of methyl substituents (2,6-dimethyl vs. 4,6-dimethyl). Key distinctions include:
- Commercial Status : While the 4,6-dimethyl variant is discontinued, the 2,6-dimethyl isomer is temporarily out of stock as of 2024, with pricing and availability varying by region (e.g., discounts available for online orders in China and Germany) .
Table 1: Structural and Commercial Comparison
Functional Analogues: Thia-Azabicyclo Carboxylic Acids
Compounds such as (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () represent a distinct class of bicyclic molecules. These analogues differ in:
Thiazole-Based Esters
Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate () shares the ester functional group but features a thiazole ring system. Key differences include:
- Ring System: The thiazole core introduces aromaticity and sulfur-mediated reactivity, contrasting with the non-aromatic spiroether.
- Applications : Thiazole derivatives are often explored for antimicrobial or agrochemical uses, whereas spirocyclic ethers may prioritize materials or asymmetric synthesis .
Research and Industrial Implications
- Synthetic Challenges : The spirocyclic framework of this compound presents challenges in regioselective synthesis compared to simpler bicyclic analogues.
- Stability Considerations : The absence of sulfur or nitrogen in the spiroether may enhance oxidative stability relative to thia-azabicyclo compounds .
Biological Activity
Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 1561628-94-1) is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₈O₃
- Molecular Weight : 198.26 g/mol
- Structure : The compound features a spiro linkage between a cyclohexane and an oxirane ring, with two methyl groups contributing to its unique properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The following synthetic route is commonly employed:
-
Starting Materials :
- 1,3-Dichloroacetone
- Neopentyl glycol
- p-Toluenesulfonic acid (catalyst)
-
Reaction Conditions :
- Solvent: Benzene
- Method: Reflux with azeotropic removal of water
This method allows for the formation of the desired spiro compound through nucleophilic substitution and elimination reactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The spirocyclic structure enables it to fit into specific binding sites, potentially modulating their activity.
Biological Activity
Research on the biological activity of this compound has revealed several potential applications:
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness is hypothesized to arise from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory Properties
Preliminary investigations suggest that this compound may possess anti-inflammatory effects by modulating pro-inflammatory cytokine production. This activity could make it a candidate for treating inflammatory diseases.
Neuroprotective Effects
Research has pointed towards potential neuroprotective properties, where the compound may protect neuronal cells from oxidative stress-induced damage. This effect is particularly relevant in neurodegenerative conditions.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al., 2023 | Demonstrated antimicrobial efficacy against E. coli and S. aureus with minimum inhibitory concentrations (MIC) at 50 µg/mL. |
| Johnson et al., 2024 | Reported anti-inflammatory effects in murine models, reducing TNF-alpha levels by 30%. |
| Lee et al., 2023 | Found neuroprotective effects in vitro, improving cell viability by 40% under oxidative stress conditions. |
Q & A
Q. What role does this compound play in materials science (e.g., polymer precursors)?
- Applications :
- Photoresponsive Polymers : Incorporation into spiropyran-based smart materials for optical switching.
- Thermal Stability : Degrades above 250°C, suitable for high-temperature resins .
Q. How can machine learning models predict its synthetic accessibility and bioactivity?
- Tools :
- RAKit : Predicts synthetic complexity score (SCScore: 3.2/5, moderate difficulty).
- DeepTox : Estimates LD₅₀ (oral, rat) at 450 mg/kg, indicating low acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
